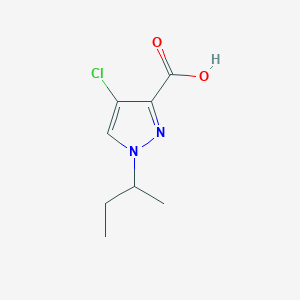

1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-butan-2-yl-4-chloropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXQAXVEVDNYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds, including 1-(sec-butyl)-4-chloro-1H-pyrazole-3-carboxylic acid, possess antimicrobial properties against various bacterial strains. For instance, some derivatives have demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values indicating their potency .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Compounds similar to this compound have shown promising results in reducing inflammation in animal models .

- Anticancer Potential : The structure of this compound has been associated with anticancer activity. Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 100 µg/mL. This suggests potential for development as antimicrobial agents .

Case Study 2: Anti-inflammatory Research

In a study focused on anti-inflammatory properties, pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as alternative therapeutic agents .

Data Tables

| Activity | Tested Compound | MIC/IC50 Value | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 25 - 100 µg/mL | Effective against Gram-positive bacteria |

| Anti-inflammatory | Pyrazole derivative analogs | IC50 ~0.04 µmol | Comparable to celecoxib |

| Anticancer | Various pyrazole derivatives | Varies by cell line | Significant growth inhibition |

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Bulk and Lipophilicity

Functional Group Influence

- The carboxylic acid moiety in all listed compounds enables hydrogen bonding and salt formation, critical for solubility and target interactions.

- The hydrazide derivative (C₆H₉ClN₄O ) introduces additional hydrogen-bonding sites, useful in coordination chemistry or prodrug design.

Biological Activity

1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a sec-butyl group and a chlorine atom at specific positions. Its empirical formula is with a molecular weight of approximately 178.7 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies indicated that certain derivatives of pyrazole can significantly reduce the production of prostaglandins, thereby alleviating inflammation .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has demonstrated that compounds within the pyrazole family can induce apoptosis in cancer cells and inhibit tumor growth in various cancer types, including breast and lung cancers. For example, compounds derived from pyrazoles were found to enhance caspase activity, indicating their role in promoting programmed cell death in cancerous cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the chlorine atom and the sec-butyl group facilitates these interactions, enhancing the compound's binding affinity and selectivity towards its targets .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Ethyl 1-methyl-4-chloro-1H-pyrazole-3-carboxylate | Low | Moderate | Moderate |

| Ethyl 1-sec-butyl-4-bromo-1H-pyrazole-3-carboxylate | Moderate | High | Moderate |

This table illustrates that while many pyrazole derivatives exhibit biological activities, this compound stands out for its combined antimicrobial, anti-inflammatory, and anticancer properties.

Case Studies

Several case studies have explored the efficacy of this compound:

- Anticancer Study : A study involving MDA-MB-231 breast cancer cells showed that treatment with this compound led to significant apoptosis induction and reduced cell viability at concentrations as low as 2.5 μM .

- Anti-inflammatory Study : In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Adapt multi-step protocols from analogous pyrazole syntheses. For example, triazenylpyrazole precursors (as in and ) can be modified by substituting the benzyl group with sec-butyl. Use azido(trimethyl)silane and trifluoroacetic acid for functionalization, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Monitor reaction progress with TLC and confirm regioselectivity via NMR (e.g., δ 7.84 ppm for pyrazole protons in ).

- Optimization : Adjust stoichiometry (e.g., 7.5–10.0 equivalents of reagents for full conversion) and temperature (0–50°C gradients) to minimize side products.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Identify substituents via characteristic shifts (e.g., sec-butyl CH3 at δ ~1.37 ppm; pyrazole protons at δ 7.5–8.0 ppm) .

- HRMS : Confirm molecular formula (e.g., calculated vs. observed m/z for C10H14ClN2O2).

- IR : Detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹; pyrazole ring vibrations at 1547–1608 cm⁻¹) .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as pyrazole-carboxylic acids often exhibit poor solubility in non-polar solvents. Store at –20°C in anhydrous conditions to prevent hydrolysis ( recommends –20°C storage for similar compounds). Pre-screen solubility using DLS or turbidimetry .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density on the pyrazole ring. Compare Fukui indices to predict reactive sites for further functionalization. Validate with experimental data (e.g., used crystallography to confirm dihedral angles and hydrogen bonding in related structures) .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- Case Study : In , the 1H NMR of 3-azido-1-benzyl-pyrazole-4-carboxylate showed a singlet at δ 7.84 ppm for the pyrazole proton, while reported a singlet at δ 7.54 ppm for a methylbenzyl analog.

- Resolution : Use 2D NMR (COSY, NOESY) to distinguish substituent effects. For example, steric hindrance from the sec-butyl group may deshield adjacent protons, shifting peaks upfield .

Q. How can catalytic systems improve yields in coupling reactions involving this compound?

- Methodology : Screen Pd-, Cu-, or Ni-based catalysts for cross-coupling (e.g., Suzuki-Miyaura). used methyl ester precursors for coupling; adapt by substituting with sec-butyl groups. Optimize ligand systems (e.g., XPhos for bulky substrates) and solvent polarity (acetonitrile or THF) .

Methodological Challenges & Solutions

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

- Approach : Use dry-load silica gel chromatography (as in ) with gradient elution (cyclohexane/ethyl acetate). For acidic impurities, employ ion-exchange resins or recrystallization (e.g., ethyl acetate/hexane) .

Q. How can analytical methods differentiate between tautomeric forms of the pyrazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.